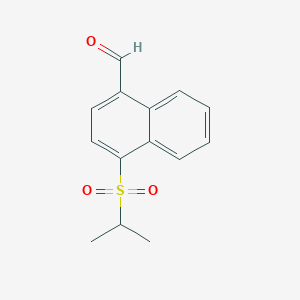![molecular formula C19H16O B11856263 [2,3'-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl- CAS No. 192194-05-1](/img/structure/B11856263.png)
[2,3'-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,3’-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl- is an organic compound with the molecular formula C10H12. It is also known by other names such as Indan, 2-methyl-; β-Methylindan; 2-Methylindan; 2,3-Dihydro-2-methyl-1H-indene; and 2-Methylindane . This compound is a derivative of indane and is characterized by its bicyclic structure, which includes a benzene ring fused to a cyclopentane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl- can be achieved through various methods. One common approach involves the hydrogenation of indene. This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled conditions . Another method involves the reaction of diethyl phthalate with ethyl acetate in the presence of metallic sodium and ethanol as a catalyst, yielding indanedione ethyl ester, which can be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production of [2,3’-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl- often involves large-scale hydrogenation processes. These processes are optimized for efficiency and yield, utilizing advanced catalytic systems and precise control of reaction parameters such as temperature, pressure, and hydrogen flow rate .
Análisis De Reacciones Químicas
Types of Reactions
[2,3’-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
[2,3’-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of [2,3’-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl- involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit p38 MAPK, a protein kinase involved in inflammatory responses. This inhibition can lead to the suppression of tumor necrosis factor-alpha (TNF-α) production, which is significant in the treatment of inflammatory diseases .
Comparación Con Compuestos Similares
Similar Compounds
1-Methylindane: A derivative with a methyl group attached to the five-carbon ring.
2-Methylindane: Another derivative with a methyl group attached to the benzene ring.
4-Methylindane: A compound with a methyl group attached to the benzene ring.
5-Methylindane: Similar to 4-Methylindane but with the methyl group in a different position.
Uniqueness
[2,3’-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl- is unique due to its specific bicyclic structure and the position of the methyl group. This structural uniqueness contributes to its distinct chemical properties and reactivity compared to other indane derivatives .
Propiedades
Número CAS |
192194-05-1 |
|---|---|
Fórmula molecular |
C19H16O |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
2-(3H-inden-1-yl)-2-methyl-3H-inden-1-one |
InChI |
InChI=1S/C19H16O/c1-19(12-14-7-3-5-9-16(14)18(19)20)17-11-10-13-6-2-4-8-15(13)17/h2-9,11H,10,12H2,1H3 |
Clave InChI |
KATOSGRAMVZIGN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=CC=CC=C2C1=O)C3=CCC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


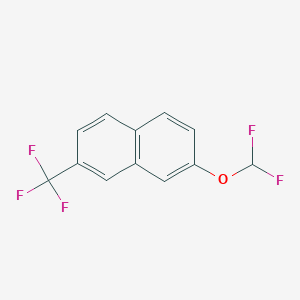
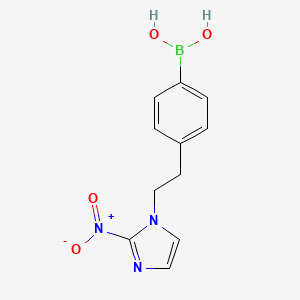
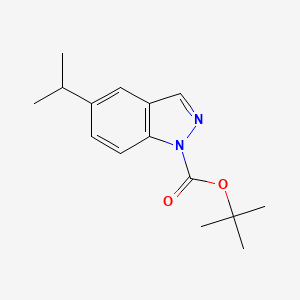
![4,6,7-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11856202.png)


![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-](/img/structure/B11856220.png)


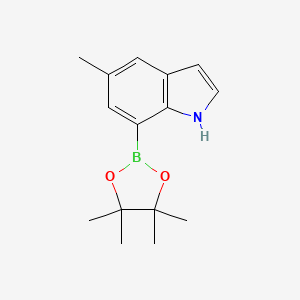


![2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11856253.png)
